Methyl 4-(1H-pyrazol-1-yl)benzoate
Overview
Description
Methyl 4-(1H-pyrazol-1-yl)benzoate is a chemical compound with the molecular formula C11H10N2O2 It is a derivative of benzoic acid and features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1H-pyrazol-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-bromomethylbenzoate with pyrazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of 4-chloromethylbenzoate as the starting material, which reacts with pyrazole under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: 4-(1H-pyrazol-1-yl)benzoic acid
Oxidation: Various oxidized derivatives of the pyrazole ring
Reduction: 4-(1H-pyrazol-1-yl)benzyl alcohol
Scientific Research Applications
Methyl 4-(1H-pyrazol-1-yl)benzoate has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic compounds.
Biological Studies: Researchers use it to study the interactions of pyrazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of Methyl 4-(1H-pyrazol-1-yl)benzoate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but contains an imidazole ring instead of a pyrazole ring.
Methyl 4-(1H-triazol-1-yl)benzoate: Contains a triazole ring, offering different chemical properties and reactivity.
Methyl 4-(1H-pyrazol-3-yl)benzoate: Isomer with the pyrazole ring attached at a different position on the benzoate moiety.
Uniqueness
Methyl 4-(1H-pyrazol-1-yl)benzoate is unique due to the specific positioning of the pyrazole ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure allows for unique applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-pyrazol-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-3-5-10(6-4-9)13-8-2-7-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOPDJQWCXROJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359574 | |
Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400750-29-0 | |
Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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